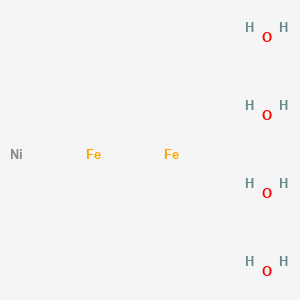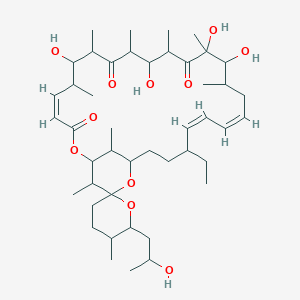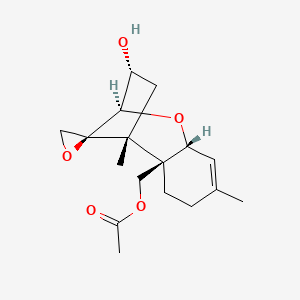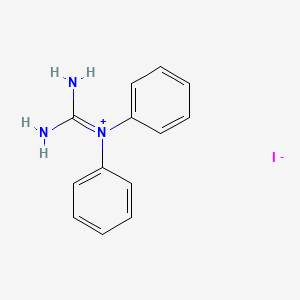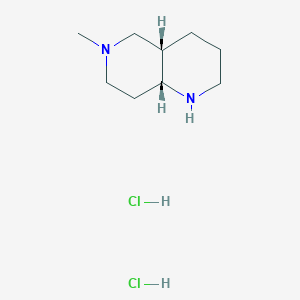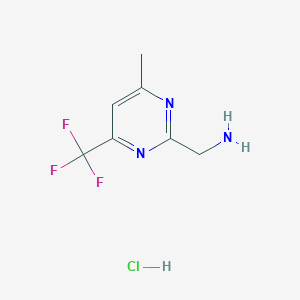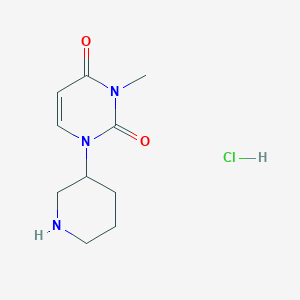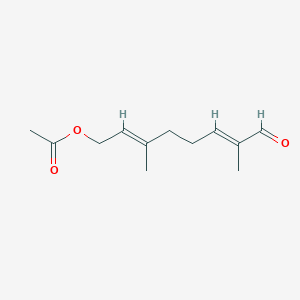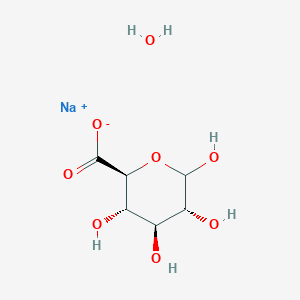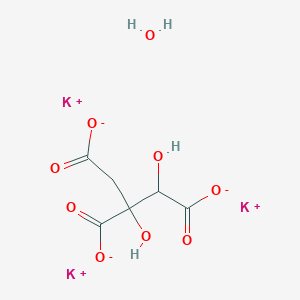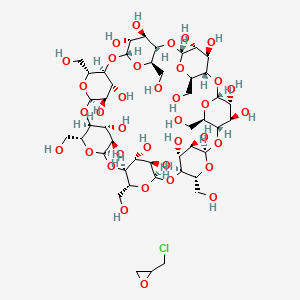
Epichlorohydrin beta-cyclodextrin
Overview
Description
Epichlorohydrin beta-cyclodextrin is a polymer formed by the reaction of epichlorohydrin with beta-cyclodextrin. Beta-cyclodextrin is a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic cavity and hydrophilic exterior. Epichlorohydrin is an epoxide compound that acts as a cross-linking agent, facilitating the formation of polymeric structures. The resulting polymer has unique properties, such as the ability to form inclusion complexes with various molecules, making it useful in a wide range of applications, including environmental remediation, drug delivery, and wastewater treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epichlorohydrin beta-cyclodextrin involves the reaction of beta-cyclodextrin with epichlorohydrin in an alkaline medium. Typically, the reaction is carried out in an aqueous solution of sodium hydroxide, where the hydroxyl groups of beta-cyclodextrin react with the epoxide group of epichlorohydrin, forming ether linkages and resulting in a cross-linked polymer . The reaction conditions, such as temperature, pH, and the molar ratio of reactants, can be optimized to achieve the desired degree of cross-linking and polymer properties .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The polymer is typically produced in the form of gels or beads, which are then purified and dried for various applications .
Chemical Reactions Analysis
Types of Reactions: Epichlorohydrin beta-cyclodextrin primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups on the beta-cyclodextrin molecule. These hydroxyl groups can react with various electrophiles, leading to the formation of different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids, bases, and other electrophilic agents. The reactions are typically carried out under mild conditions, such as room temperature and neutral to slightly alkaline pH .
Major Products Formed: The major products formed from the reactions of this compound include various functionalized derivatives, such as carboxylated, sulfonated, and aminated cyclodextrins. These derivatives have enhanced properties and can be tailored for specific applications .
Scientific Research Applications
Epichlorohydrin beta-cyclodextrin has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a host molecule for the formation of inclusion complexes with various guest molecules, enhancing their solubility and stability . In biology and medicine, it serves as a drug delivery system, improving the bioavailability and therapeutic efficacy of drugs . Additionally, it is used in environmental applications, such as wastewater treatment and soil remediation, due to its ability to adsorb and remove pollutants .
Mechanism of Action
The mechanism of action of epichlorohydrin beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of beta-cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding environment, enhancing the solubility and stability of the guest molecules . This property is particularly useful in drug delivery, where the polymer can improve the solubility and bioavailability of poorly soluble drugs .
Comparison with Similar Compounds
Similar compounds to epichlorohydrin beta-cyclodextrin include other cyclodextrin derivatives, such as methylated, hydroxypropylated, and sulfobutylated cyclodextrins. These derivatives also form inclusion complexes with guest molecules but differ in their solubility, stability, and binding affinities . This compound is unique due to its cross-linked structure, which provides enhanced stability and the ability to form more robust inclusion complexes .
Properties
IUPAC Name |
2-(chloromethyl)oxirane;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.C3H5ClO/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4-1-3-2-5-3/h8-63H,1-7H2;3H,1-2H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAAHQRZZAMMNX-ZQOBQRRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCl.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(O1)CCl.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75ClO36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25655-42-9 | |
| Details | Compound: β-Cyclodextrin-epichlorohydrin copolymer | |
| Record name | β-Cyclodextrin-epichlorohydrin copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25655-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
1227.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B8083987.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(triphenylmethyl)amino)propanoate](/img/structure/B8083993.png)
